molecular formula C12H16N4O5 B12387374 9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-1-methylpurin-6-one

9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-1-methylpurin-6-one

Cat. No.: B12387374
M. Wt: 296.28 g/mol
InChI Key: JSRIPIORIMCGTG-HRLNAYTHSA-N
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Description

The compound 9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-1-methylpurin-6-one is a nucleoside analog, which is a structural component of nucleic acids

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-1-methylpurin-6-one typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as purine derivatives and sugar moieties.

    Glycosylation Reaction: The key step involves the glycosylation of the purine base with a protected sugar derivative. This reaction is usually catalyzed by Lewis acids or other suitable catalysts.

    Deprotection: After the glycosylation step, the protecting groups on the sugar moiety are removed under mild conditions to yield the desired nucleoside analog.

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:

    Batch or Continuous Flow Reactors: These reactors are used to carry out the glycosylation reaction on a large scale.

    Purification: The crude product is purified using techniques such as crystallization, chromatography, or recrystallization to obtain the final product with high purity.

    Quality Control: The final product undergoes rigorous quality control tests to ensure it meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-1-methylpurin-6-one: undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups in the sugar moiety can be oxidized to form aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form derivatives with different functional groups.

    Substitution: The purine base can undergo substitution reactions with various nucleophiles or electrophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used under acidic or basic conditions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used under anhydrous conditions.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of suitable catalysts or under reflux conditions.

Major Products Formed

The major products formed from these reactions include:

    Oxidized Derivatives: Aldehydes, carboxylic acids, or ketones.

    Reduced Derivatives: Alcohols or amines.

    Substituted Derivatives: Various nucleoside analogs with different functional groups.

Scientific Research Applications

9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-1-methylpurin-6-one: has numerous applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex nucleoside analogs.

    Biology: The compound is studied for its role in DNA and RNA synthesis and repair mechanisms.

    Medicine: It has potential therapeutic applications in antiviral and anticancer treatments.

    Industry: The compound is used in the production of pharmaceuticals and as a research tool in various biochemical assays.

Mechanism of Action

The mechanism of action of 9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-1-methylpurin-6-one involves its incorporation into nucleic acids The compound mimics natural nucleosides and gets incorporated into DNA or RNA during replication or transcription

Molecular Targets and Pathways

    DNA Polymerase: The compound targets DNA polymerase enzymes, inhibiting their activity.

    RNA Polymerase: It can also inhibit RNA polymerase, affecting transcription processes.

    Cell Signaling Pathways: The compound may interfere with various cell signaling pathways involved in cell growth and proliferation.

Comparison with Similar Compounds

9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-1-methylpurin-6-one: can be compared with other nucleoside analogs such as:

    2’-Deoxyguanosine: Similar in structure but lacks the methoxy group.

    Acyclovir: An antiviral nucleoside analog with a different sugar moiety.

    Zidovudine: An antiretroviral nucleoside analog used in the treatment of HIV.

Uniqueness

The uniqueness of This compound lies in its specific structural features, such as the methoxy group on the sugar moiety, which can influence its biochemical properties and therapeutic potential.

Properties

Molecular Formula

C12H16N4O5

Molecular Weight

296.28 g/mol

IUPAC Name

9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-1-methylpurin-6-one

InChI

InChI=1S/C12H16N4O5/c1-15-4-14-10-7(11(15)19)13-5-16(10)12-9(20-2)8(18)6(3-17)21-12/h4-6,8-9,12,17-18H,3H2,1-2H3/t6-,8+,9?,12-/m1/s1

InChI Key

JSRIPIORIMCGTG-HRLNAYTHSA-N

Isomeric SMILES

CN1C=NC2=C(C1=O)N=CN2[C@H]3C([C@H]([C@H](O3)CO)O)OC

Canonical SMILES

CN1C=NC2=C(C1=O)N=CN2C3C(C(C(O3)CO)O)OC

Origin of Product

United States

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